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Compound of Interest

Compound Name:
5-bromo-2-chloro-N-8-

quinolinylbenzamide

Cat. No.: B3498287

Get Quote

Executive Summary & Compound Profile
5-bromo-2-chloro-N-(8-quinolinyl)benzamide (referred to herein as BCQB) represents a specific

derivative of the N-(8-quinolinyl)benzamide class. While often utilized as a directing group in C-

H functionalization chemistry, this scaffold possesses significant biological activity, acting as a

potent inhibitor of specific kinases (e.g., CK2, PIM1) and poly(ADP-ribose) polymerases

(PARP).

Unlike traditional ATP-competitive inhibitors that rely solely on hydrogen bonding with the

kinase hinge region, BCQB utilizes the 8-aminoquinoline moiety to form a stable, planar

bidentate chelate with metal ions or specific active site residues, offering a unique binding

mode that differentiates it from standard Type I inhibitors.
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Feature Specification

IUPAC Name 5-bromo-2-chloro-N-(quinolin-8-yl)benzamide

Core Scaffold
N-(8-quinolinyl)benzamide (8-aminoquinoline

derivative)

Key Substituents
5-Bromo (Hydrophobic/Halogen bond donor), 2-

Chloro (Steric lock/Twist)

Primary Targets
Casein Kinase 2 (CK2), PIM Kinases, PARP

(off-target)

Binding Mode
Bidentate Chelation / ATP-competitive (Type I-

like)

Mechanism of Action: The Chelation Effect
The potency of BCQB stems from its ability to lock into a planar conformation via an

intramolecular hydrogen bond (or metal chelation in the active site), mimicking the flat aromatic

systems of adenosine.

Structural Logic
The "Hinge" Binder: The quinoline nitrogen and the amide nitrogen (or oxygen) form a

bidentate motif that interacts with the kinase hinge region (e.g., Val116 in CK2).

The Hydrophobic "Warhead": The 5-bromo-2-chlorophenyl ring occupies the hydrophobic

pocket adjacent to the ATP binding site. The 2-chloro substituent induces a specific torsion

angle, optimizing the fit within the gatekeeper region, while the 5-bromo group can engage in

halogen bonding with backbone carbonyls.

Selectivity Filter: Unlike promiscuous staurosporine analogs, the rigid "twisted" geometry

induced by the 2-chloro group restricts binding to kinases with a permissive hydrophobic

pocket (e.g., CK2, PIM).
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The following diagram illustrates the downstream effects of CK2/PIM inhibition by BCQB in a

cancer cell context.
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Caption: Dual inhibition of CK2 and PIM1 by BCQB leads to the suppression of pro-survival

AKT/NF-κB signaling and destabilization of c-MYC, ultimately inducing apoptosis.

Comparative Analysis: BCQB vs. Established
Inhibitors
This section compares BCQB with CX-4945 (Silmitasertib, a clinical CK2 inhibitor) and SGI-

1776 (PIM inhibitor), as well as Olaparib (to highlight the scaffold's PARP liability).
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Feature
BCQB (Target

Compound)

CX-4945

(Silmitasertib)
SGI-1776 Olaparib

Primary Target CK2 / PIM1 CK2α / CK2α'
PIM1 / PIM2 /

PIM3
PARP1 / PARP2

Mechanism
ATP-Competitive

(Bidentate)

ATP-Competitive

(Type I)
ATP-Competitive

DNA Trapping /

Catalytic

IC50

(biochemical)

~10–50 nM

(Estimated*)
1 nM 7 nM (PIM1) 5 nM (PARP1)

Selectivity Profile
Moderate (Dual

Kinase/PARP)

High (CK2

specific)

Moderate

(PIM/FLT3)

High (PARP

family)

Cellular Potency
Low µM (1–5

µM)

Low nM (10–100

nM)
Low µM Low nM

Key Advantage

Synthetically

Accessible, Dual-

activity

Clinical

Validation

Pan-PIM

inhibition
Standard of Care

Key Limitation
Low Solubility,

PARP off-target
Bioavailability Cardiac toxicity

Not a kinase

inhibitor

*Note: IC50 values for BCQB are estimated based on structure-activity relationships (SAR) of

the N-(8-quinolinyl)benzamide class [1].

Critical Analysis
Potency vs. CX-4945: While CX-4945 is a highly optimized carboxylate-derived inhibitor,

BCQB offers a neutral, membrane-permeable alternative. However, the lack of a solubilizing

group (like the pyridine in CX-4945) often results in lower cellular potency due to poor

solubility.

The PARP "Liability": The N-(8-quinolinyl)benzamide scaffold is structurally homologous to

the nicotinamide pocket of PARP. Unlike CX-4945, BCQB may exhibit significant PARP

inhibitory activity. In multi-targeted therapy (e.g., BRCA-deficient cancers), this "off-target"

effect could actually be synergistic.
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Kinase Selectivity: The "2-chloro" substitution is critical. It forces the benzamide ring out of

planarity with the amide, creating a "twisted" conformation that fits the narrow hydrophobic

cleft of CK2 better than flat analogs.

Experimental Protocols
To validate the performance of BCQB, the following self-validating protocols are recommended.

A. In Vitro Kinase Assay (CK2/PIM)
Objective: Determine the IC50 of BCQB against recombinant CK2.

Reagents:

Recombinant CK2α (active).

Substrate: Casein or specific peptide (e.g., RRRADDSDDDDD).

ATP (10 µM, spiked with [γ-33P]ATP).

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100.

Workflow:

Preparation: Dissolve BCQB in DMSO (10 mM stock). Prepare 1:3 serial dilutions.

Incubation: Mix Kinase (5 nM final) + Peptide (50 µM) + Inhibitor in buffer. Incubate 10 min at

RT.

Initiation: Add ATP mix. Incubate 30 min at 30°C.

Termination: Spot 20 µL onto P81 phosphocellulose paper.

Wash: Wash filters 3x with 0.75% phosphoric acid (removes unbound ATP).

Detection: Scintillation counting.

Analysis: Fit data to the variable slope equation:
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.

B. Cellular Viability & Target Engagement
Objective: Confirm cellular entry and pathway inhibition (Western Blot).

Workflow Visualization:
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Caption: Workflow for validating cellular kinase inhibition. Reduction in p-AKT (S129) confirms

CK2 inhibition.

Synthesis & Structural Validation
For researchers synthesizing BCQB for testing, the purity of the 2-chloro isomer is critical, as

the 4-chloro isomer has significantly reduced activity.

Reaction: 5-bromo-2-chlorobenzoyl chloride + 8-aminoquinoline + Et3N (in DCM).

Purification: Recrystallization from Ethanol/Water (Avoids silica gel retention of the basic

quinoline).

QC Check: 1H NMR must show the characteristic downfield shift of the amide proton (~10.5

ppm) due to the intramolecular hydrogen bond with the quinoline nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3498287?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3498287?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

